molecular formula C25H18ClN3OS B2888212 4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338395-37-2

4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2888212
CAS No.: 338395-37-2
M. Wt: 443.95
InChI Key: KPOIXYDYPZPZLO-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 563.4±50.0 °C . The predicted density is 1.36±0.1 g/cm3 . The predicted acidity coefficient (pKa) is -2.11±0.50 .

Scientific Research Applications

Spectroscopic Investigation and Potential Chemotherapeutic Application

Vibrational spectral analysis of a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealed insights using FT-IR and FT-Raman spectroscopic techniques. This study highlighted its molecular structure, stability, charge delocalization, and nonlinear optical behavior. Molecular docking results suggested potential anti-diabetic and chemotherapeutic properties, indicating its relevance in the field of medical research (Alzoman et al., 2015).

Synthesis and Cytotoxic Activity

Research on 4-thiopyrimidine derivatives, which are structurally similar, involved synthesizing various compounds and examining their molecular structures through techniques like NMR, IR, and X-ray diffraction. These compounds displayed different hydrogen-bond interactions and were evaluated for cytotoxicity against various cell lines. This study contributes to the understanding of the structural and biological properties of pyrimidine derivatives (Stolarczyk et al., 2018).

Structural Characterization as DHFR Inhibitors

A study focusing on the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, related to the compound , revealed insights into their molecular structure and potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis and molecular docking simulations were employed to understand their inhibitory potential against the human DHFR enzyme, highlighting their potential application in pharmacological research (Al-Wahaibi et al., 2021).

Anticancer Agent Synthesis and Evaluation

In a study focused on ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives, the synthesized compounds were evaluated for their in-vitro anticancer activities against various human tumor cell lines. The study included docking studies and ADME property evaluations, suggesting the potential of these compounds as anticancer agents (Tiwari et al., 2016).

Other Applications

Additional studies have explored the synthesis, chemical reactivity, and biological evaluation of various pyrimidine derivatives, further contributing to the understanding of their potential applications in fields like chemotherapeutics and antimicrobial research. These studies employ a variety of spectroscopic and analytical techniques to elucidate the properties and potential uses of these compounds (Farouk et al., 2021).

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c1-30-21-13-9-18(10-14-21)23-22(15-27)25(31-16-17-7-11-20(26)12-8-17)29-24(28-23)19-5-3-2-4-6-19/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOIXYDYPZPZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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